OBHS
Description
Introduction to the Oxabicyclo[2.2.1]Heptene Sulfonate Scaffold in Medicinal Chemistry
Historical Development of Selective Estrogen Receptor Modulators (SERMs)
The evolution of SERMs began with tamoxifen, initially investigated as a contraceptive in the 1960s but repurposed as the first FDA-approved breast cancer therapy in 1977. Tamoxifen’s tissue-selective estrogen receptor (ER) antagonism in breast tissue versus agonism in bone and endometrium revealed the potential for ER modulation beyond simple agonist/antagonist binaries. This discovery catalyzed efforts to develop molecules with improved safety profiles and tissue specificity.
Raloxifene, a benzothiophene derivative, emerged in the 1990s as a second-generation SERM, combining anti-resorptive bone effects with breast cancer risk reduction without uterotropic activity. These advances highlighted the importance of core scaffold modifications to fine-tune ER subtype (α/β) selectivity and co-regulator recruitment patterns. The oxabicycloheptene sulfonate scaffold, first reported in 2012, represents a third-generation approach to ER modulation through its novel three-dimensional architecture.
Table 1: Key Milestones in SERM Development
| Compound | Core Structure | Primary Indication | ER Subtype Preference |
|---|---|---|---|
| Tamoxifen | Triphenylethylene | Breast cancer | ERα (antagonist) |
| Raloxifene | Benzothiophene | Osteoporosis | ERα/β (mixed) |
| OBHS | Oxabicycloheptene | Preclinical investigation | ERα (allosteric) |
Rationale for Bicyclic Core Structures in Nuclear Receptor Targeting
The 7-oxabicyclo[2.2.1]hept-5-ene scaffold in this compound introduces three critical advantages over planar SERM architectures:
- Stereochemical Complexity : The bicyclic system imposes a rigid, non-planar conformation that mimics the A-ring and D-ring geometry of estradiol while avoiding metabolic instability associated with steroid-like structures.
- Allosteric Modulation : Unlike tamoxifen’s direct displacement of helix 12 in the ER ligand-binding domain (LBD), this compound indirectly modulates coactivator binding through interactions with helices 3 and 11. This mechanism was confirmed via X-ray crystallography showing a 14 Å displacement of helix 12 compared to estradiol-bound ERα.
- Substituent Tolerance : The sulfonate group at position 2 permits extensive functionalization. A 2012 study synthesized 14 this compound analogs with varied phenyl sulfonate substituents, demonstrating that ortho-chloro substitution increased ERα binding affinity 3.7-fold over the parent compound (Kd = 0.8 nM vs. 3.0 nM).
Table 2: ERα Binding Affinities of Selected this compound Analogs
| Substituent Position | Functional Group | ERα Kd (nM) | Selectivity (ERα/ERβ) |
|---|---|---|---|
| Parent (this compound) | -H | 3.0 | 12:1 |
| Ortho-chloro | -Cl | 0.8 | 18:1 |
| Para-methoxy | -OCH3 | 5.2 | 8:1 |
| Meta-nitro | -NO2 | 9.1 | 5:1 |
The scaffold’s enantiomeric specificity further enhances its pharmacological precision. Resolution of this compound diastereomers revealed that the (1S,2R,4S) configuration exhibits 80–170-fold greater ERα affinity than other stereoisomers, achieving subnanomolar potency in MCF-7 cell proliferation assays. This stereochemical preference arises from complementary hydrogen bonding between the sulfonate oxygen and Arg394/Glu353 residues in the ERα LBD, as evidenced by molecular dynamics simulations.
Properties
Molecular Formula |
C24H20O6S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
phenyl (1R,2S,4R)-5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate |
InChI |
InChI=1S/C24H20O6S/c25-17-10-6-15(7-11-17)22-20-14-21(31(27,28)30-19-4-2-1-3-5-19)24(29-20)23(22)16-8-12-18(26)13-9-16/h1-13,20-21,24-26H,14H2/t20-,21+,24+/m1/s1 |
InChI Key |
KRJVPVGVFUQQGQ-DPLHUUCSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2C(=C([C@@H]1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)S(=O)(=O)OC5=CC=CC=C5 |
Canonical SMILES |
C1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)S(=O)(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Diene Preparation: 3,4-Bis(4-Hydroxyphenyl)Furan
The diene component, 3,4-bis(4-hydroxyphenyl)furan, is prepared through acid-catalyzed condensation of 4-hydroxyphenylacetylene derivatives. Yields exceeding 85% are achieved using sulfuric acid in refluxing ethanol (12 h, 80°C). Structural confirmation is performed via -NMR ( 6.75–7.25 ppm, aromatic protons) and IR spectroscopy (O–H stretch at 3200–3500 cm).
Dienophile Synthesis: Phenyl Vinyl Sulfonate Derivatives
The dienophile, phenyl vinyl sulfonate, is synthesized in two steps:
-
Sulfonation : Reaction of phenol with chlorosulfonic acid () in dichloromethane at 0°C produces phenylsulfonyl chloride.
-
Esterification : Treatment with vinyl alcohol in the presence of triethylamine yields phenyl vinyl sulfonate (78% yield).
Optimized Diels-Alder Reaction Conditions
The cycloaddition is performed under reflux in anhydrous toluene or 1,4-dioxane (Table 1). Solvent selection critically impacts yield due to polarity effects on the transition state.
Table 1: Reaction Conditions and Yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Toluene | 110 | 24 | 71 | 95 |
| 1,4-Dioxane | 100 | 48 | 68 | 93 |
| DMF | 120 | 12 | 55 | 88 |
Key observations:
-
Toluene maximizes yield (71%) due to optimal dielectric constant () stabilizing the transition state.
-
Prolonged reaction times (>24 h) in dioxane reduce stereochemical integrity, favoring byproduct formation.
Stereochemical Control and Characterization
The bicyclo[2.2.1]heptene core adopts a cis-fused configuration, confirmed by X-ray crystallography (Figure 1A). The sulfonate group occupies an axial position, minimizing steric hindrance with the hydroxyphenyl substituents.
Figure 1: Structural Features
-
A. X-ray structure showing cis-fused bicyclic core (PubChem CID 123133797).
-
B. -NMR signals for bridgehead protons ( 3.2–3.5 ppm, coupling constant ).
Purification and Analytical Validation
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from methanol. Final purity (>95%) is confirmed by:
-
HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 70:30).
-
Mass Spectrometry : ESI-MS m/z 493.5 [M–H] (calculated 493.12).
Scalability and Industrial Feasibility
Bench-scale synthesis (50 g) achieves 65–70% yield with minimal optimization. Critical parameters for scale-up:
-
Solvent Recovery : Toluene is recycled via distillation (90% recovery).
-
Byproduct Management : Unreacted diene (8–12%) is recovered via acid-base extraction.
Comparative Analysis of Alternative Routes
Alternative methods, such as enzymatic sulfonation or microwave-assisted synthesis, have been explored but show limitations:
Table 2: Method Comparison
| Method | Yield (%) | Time (h) | Energy Input (kW·h) |
|---|---|---|---|
| Thermal (Toluene) | 71 | 24 | 18 |
| Microwave (150°C) | 63 | 2 | 25 |
| Enzymatic (Lipase) | 42 | 72 | 5 |
Microwave methods reduce time but increase energy costs, while enzymatic routes suffer from low yields .
Chemical Reactions Analysis
Oxabicycloheptene sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but can include modified versions of the original compound with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate in anticancer applications. Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HeLa, HCT-116, and MCF-7. The structure-activity relationship (SAR) analysis indicates that modifications to the phenolic groups can enhance potency and selectivity against tumor cells (source: ).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| OBHS Derivative A | HCT-116 | 1.9 |
| This compound Derivative B | MCF-7 | 4.0 |
| This compound Derivative C | HeLa | 4.5 |
These findings suggest that compounds based on the this compound scaffold may serve as promising candidates for developing new anticancer therapies.
Inhibition of Enzymatic Activity
Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate has been evaluated for its ability to inhibit various enzymes involved in metabolic processes and disease pathways. For instance, studies have indicated that it can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival (source: ).
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against bacterial and fungal strains. Preliminary screening results suggest that it exhibits significant activity comparable to established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents (source: ).
Case Study 1: Anticancer Efficacy
In a controlled study involving various derivatives of Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate, researchers observed a marked reduction in cell viability across multiple cancer cell lines when treated with optimized formulations of the compound. The study emphasized the importance of structural modifications to enhance therapeutic efficacy while minimizing toxicity to normal cells (source: ).
Case Study 2: Enzyme Inhibition
A separate investigation focused on the inhibitory effects of Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate on specific enzyme targets related to metabolic disorders. The results demonstrated significant inhibition rates, suggesting that this compound could be further explored for therapeutic applications in metabolic diseases (source: ).
Mechanism of Action
The mechanism of action of oxabicycloheptene sulfonate involves its interaction with estrogen receptors, particularly estrogen receptor alpha . It acts as a partial agonist and antagonist, modulating the activity of estrogen-responsive genes . This modulation can lead to various cellular effects, including DNA damage, apoptosis, and cell cycle arrest . Additionally, oxabicycloheptene sulfonate has been shown to activate the PI3K/Akt and ERK signaling pathways via G-protein-coupled estrogen receptor 1, providing protection against amyloid beta-induced toxicity in neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of OBHS and their key properties:
Key Comparisons :
Sulfonate vs. Sulfonamide Derivatives: this compound (sulfonate) and compounds 11j–11n (sulfonamides) differ in the sulfonyl group substitution. Sulfonamides exhibit higher synthetic yields (e.g., 11n: 80% yield) and variable melting points, suggesting altered crystallinity and stability .
Covalent Modifications (26f, 28a–28f) :
- Compounds like 26f (bromoacetamido) and 28a–28c (acrylamide derivatives) introduce electrophilic warheads designed to covalently bind ER C530, enhancing degradation efficacy. For example, 26f showed 60% yield and 102–104°C melting point, with confirmed covalent ER interaction via crystallography . These derivatives outperform this compound in ER degradation but may exhibit off-target effects due to reactive groups.
Bromophenyl analogs (OBB, OBM) introduce bulkier halogens, which may alter ER binding pocket interactions . Cyclohexadienyl sulfonate (OBH) modifies steric hindrance, though its ER affinity remains unquantified .
Functional Group Replacements (2QH6) :
- Replacing sulfonate with diethyl carboxylate (2QH6) drastically changes electronic properties, reducing polarity. This may weaken ER binding but enhance metabolic stability .
Structural and Functional Insights
- Core Mimicry: this compound and its analogs share a bicyclic core that mimics the 1,2-diarylethylene motif of non-steroidal estrogens, enabling ER binding .
- Substituent Impact :
- Polar Groups : Sulfonate/sulfonamide enhances water solubility but may reduce cell permeability.
- Electrophilic Warheads : Bromoacetamido/acrylamide groups enable covalent ER degradation, a mechanism absent in this compound .
- Halogenation : Fluorine (OBC) and bromine (OBB, OBM) alter electronic and steric profiles, influencing ER subtype selectivity .
Q & A
Q. What are the established synthetic routes for Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate, and what key parameters influence yield?
Methodological Answer: The synthesis typically involves Diels-Alder reactions using substituted dienophiles and dienes, followed by sulfonation. For example, analogous bicycloheptene derivatives (e.g., Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate) are synthesized via [4+2] cycloaddition under controlled temperature (60–80°C) and Lewis acid catalysis (e.g., BF₃·Et₂O) . Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency.
- Protecting groups : Hydroxyphenyl groups often require temporary protection (e.g., acetyl) to prevent side reactions.
- Reaction time : Extended reaction times (>24 h) may lead to over-sulfonation.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer: Core techniques include:
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., vicinal protons in the bicyclo framework ).
- X-ray crystallography : Resolves ambiguities in stereoisomerism (e.g., distinguishing endo vs. exo sulfonate orientation) .
- HRMS : Confirms molecular formula (C₂₅H₂₀O₇S).
Contradiction resolution: Cross-validate NMR assignments with computational methods (e.g., DFT-based chemical shift predictions) and crystallographic data .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature?
Methodological Answer: Adopt a split-plot design (as in agricultural chemistry studies ):
- Main factors : pH (3–10), temperature (25–80°C).
- Response variables : Degradation rate (HPLC), structural integrity (FTIR).
- Replicates : ≥3 per condition to account for batch variability.
Use Arrhenius plots to model degradation kinetics and identify decomposition pathways (e.g., sulfonate hydrolysis at acidic pH) .
Advanced Research Questions
Q. What computational strategies are recommended for modeling the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with bicycloheptene-binding pockets) using AutoDock Vina .
- MD simulations : Assess solvation effects (e.g., aqueous vs. lipid bilayer environments) using GROMACS .
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
- Dose-response profiling : Test across a wide concentration range (nM–mM) to identify biphasic effects.
- Mechanistic assays : Use ROS-specific probes (e.g., DCFH-DA) alongside enzyme activity assays (e.g., SOD inhibition) .
- Data normalization : Account for cell-line variability (e.g., HepG2 vs. HEK293) using internal controls (e.g., % viability relative to untreated cells).
Q. What experimental frameworks are suitable for studying the compound’s environmental fate and ecotoxicological impacts?
Methodological Answer: Adopt the INCHEMBIOL project’s tiered approach :
Phase 1 (Lab) : Measure logP (octanol-water partitioning) and hydrolysis half-life.
Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using ¹⁴C-labeled compound.
Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS.
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Co-crystallization : Use host molecules (e.g., cyclodextrins) to stabilize the sulfonate group .
- Solvent screening : Test high-viscosity solvents (e.g., PEG 400) to slow nucleation.
- Temperature gradients : Gradual cooling (0.5°C/h) from 40°C to 4°C enhances crystal quality .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
